Norethindrone Acetate 3-Ethyl Ether
Overview
Description
Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a synthetic, orally active progestin . It is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . It works by increasing levels of the hormone progesterone in your body .
Molecular Structure Analysis
Norethindrone Acetate 3-Ethyl Ether has a molecular formula of C24H32O3 and a molecular weight of 368.51 . Detailed information about its molecular structure can be found in chemical databases .Physical And Chemical Properties Analysis
Norethindrone Acetate 3-Ethyl Ether has a density of 1.1±0.1 g/cm3 and a boiling point of 481.8±45.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Scientific Research Applications
Conversion to Ethinyl Estradiol
Research has indicated that Norethindrone Acetate (NET-A) can be converted into ethinyl estradiol (EE2) in premenopausal women. This conversion, although relatively small, has been found significant, especially at higher clinical doses of NET-A (Chu et al., 2007).
Management of Endometrioma
A study evaluated the efficacy of Norethindrone Acetate in the management of recurrent endometrioma. It was found to be effective in reducing symptoms and causing regression of endometriomas, suggesting its potential as a long-term treatment option (Muneyyirci-Delale et al., 2012).
Controlled Release Formulations
Research has focused on developing controlled release formulations of Norethindrone Acetate. For example, a study developed a reversed-phase high-performance liquid chromatographic method for assessing Norethindrone in dissolution media, aiding in the evaluation of its controlled release from nanoparticulate liquid medicated formulations (Aster et al., 2022).
Management of Adenomyosis
Norethindrone Acetate has been evaluated for its role in the management of adenomyosis. A study found that low-dose Norethindrone Acetate can effectively and tolerably treat symptomatic adenomyosis, providing an alternative to surgery (Muneyyirci-Delale et al., 2012).
Genotoxic Potential
A study explored the genotoxic potential of Norethindrone. It was found that Norethindrone can activate p53 and phosphorylate H2AX, indicating its potential genotoxicity, though its significance in human exposure remains to be determined (Gallmeier et al., 2005).
Binding to Human Serum Albumin
Research into the interaction of Norethindrone Acetate with human serum albumin has been conducted, providing insights into its binding and distribution in the human body (Wang et al., 2015).
Safety And Hazards
Future Directions
Norethindrone Acetate 3-Ethyl Ether is currently used for contraception, treatment of abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . Future research may focus on its potential uses in other medical conditions, as well as further investigation into its safety and efficacy .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNXOKQXQDHUJC-ZUYVPRDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021107 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, acetate, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone Acetate 3-Ethyl Ether | |
CAS RN |
50717-99-2 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, 17-acetate, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50717-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethindrone acetate 3-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050717992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, acetate, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHINDRONE ACETATE 3-ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NHK2C6HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.